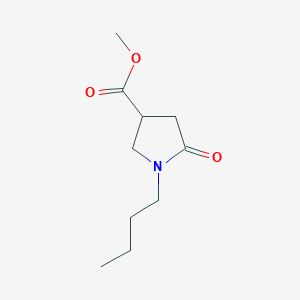![molecular formula C10H13Cl2N3S B1392879 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1269151-33-8](/img/structure/B1392879.png)
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Overview
Description
The compound is a derivative of ethanamine, which is an organic compound with a two-carbon backbone acting as a primary amine . It also contains a pyridinyl group, which is a basic heterocyclic aromatic ring structure that shares properties with benzene and pyridine . Additionally, it has a thiazolyl group, a type of azole with a five-membered ring containing both sulfur and nitrogen .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through various methods, including cyclization, substitution, and addition reactions . The exact method would depend on the starting materials and the desired substitutions on the final product .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the connectivity of the different groups. The ethanamine would provide a two-carbon backbone, with the nitrogen available for further bonding. The pyridinyl and thiazolyl groups would likely contribute to the aromaticity of the compound, with the potential for interesting electronic effects depending on the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of an amine could make it a base in certain conditions . The aromatic rings could contribute to its stability and potentially its solubility in various solvents .Scientific Research Applications
Tautomeric Properties and Electron Distribution
- N-(Pyridin-2-yl)thiazol-2-amine, a chemical functional unit similar to the compound , shows dynamic tautomerism and divalent N(I) character. This reveals the competition between thiazole and pyridine groups in accommodating tautomeric hydrogen, influencing the electron distribution in the molecule (Bhatia, Malkhede, & Bharatam, 2013).
Structural Characterization and Hydrogen Bonding
- Research on structural characterization of polymorphs of related compounds, such as 1-(4-methylpyridin-2-yl)thiourea, has been conducted. These studies provide insights into different hydrogen bonding patterns and molecular structures, which are crucial for understanding the properties of the target compound (Böck et al., 2020).
Protonation Sites and Molecular Conformation
- The study of protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles reveals insights into molecular conformations and intermolecular hydrogen bonding patterns. This is relevant for understanding the behavior of the target compound under different chemical conditions (Böck et al., 2021).
Antimicrobial Activity
- The synthesis of compounds containing the thiazole moiety, related to the target compound, has been investigated for their antimicrobial activity. This highlights the potential use of these compounds in medical and biological applications (Abdelhamid et al., 2010).
Chiral Secondary Amine Synthesis
- Research into the crystal structure of chiral secondary amines, closely related to the target compound, provides valuable insights into the synthesis and characterization of these compounds. Such information is crucial for the development of pharmaceuticals and complex organic molecules (Adeleke & Omondi, 2022).
Synthesis Techniques
- Studies on microwave-assisted synthesis of various 2-amino derivatives of compounds similar to the target molecule expand our understanding of efficient synthesis techniques, which can be crucial for the development of new drugs and materials (Ankati & Biehl, 2010).
Novel Compound Synthesis
- Research into the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines showcases the diversity of compounds that can be derived from structures similar to the target compound. This broadens the scope for pharmaceutical and chemical research applications (Svete et al., 2015).
properties
IUPAC Name |
1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-7(11)10-13-9(6-14-10)8-2-4-12-5-3-8;;/h2-7H,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEBBVWYUQGJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)
![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)




![Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392819.png)